molecular formula C16H25NO12 B159851 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid CAS No. 128885-13-2

8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid

Cat. No. B159851
M. Wt: 423.37 g/mol
InChI Key: MZSWGZQPIQDMAD-RDXHHOOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid (Neu5Gc) is a sialic acid that is found in the glycoproteins and glycolipids of most mammals, except for humans and some primates. Neu5Gc is synthesized by the hydroxylation of N-acetylneuraminic acid (Neu5Ac) by the enzyme CMAH (cytidine monophosphate-N-acetylneuraminic acid hydroxylase). However, humans have a mutation in the CMAH gene that prevents the synthesis of Neu5Gc, making it a non-human antigen. This has important implications in health and disease, as the presence of Neu5Gc in food and tissues can lead to an immune response and chronic inflammation.

Mechanism Of Action

The mechanism of action of 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid involves its recognition by the immune system as a non-self antigen. The presence of 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid in food and tissues can lead to the production of anti-8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid antibodies, which can activate immune cells and lead to chronic inflammation. 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid has also been shown to interact with specific receptors on cancer cells, promoting tumor growth and metastasis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid include its incorporation into glycoproteins and glycolipids, its recognition by the immune system as a non-self antigen, and its interaction with specific receptors on cancer cells. The presence of 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid in food and tissues can lead to chronic inflammation and the development of autoimmune diseases. 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid has also been shown to promote tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

The advantages of using 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid in lab experiments include its ability to mimic the natural glycan structures found in mammals, its availability as a synthetic or enzymatic product, and its potential to induce an immune response and chronic inflammation. The limitations of using 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid in lab experiments include its potential to cross-react with anti-8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid antibodies produced by humans and some primates, its potential to induce an immune response and chronic inflammation, and the need for careful handling and storage.

Future Directions

For research on 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid include the development of new methods for synthesizing and detecting 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid, the investigation of its role in cancer and autoimmune diseases, and the development of therapies targeting 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid. Additionally, the impact of 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid on human health and disease should be further studied, including its potential to induce chronic inflammation and its role in the development of autoimmune diseases.

Synthesis Methods

8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid can be synthesized chemically or enzymatically from Neu5Ac. The chemical synthesis involves the conversion of Neu5Ac to its 5-iodo derivative, followed by the substitution of the iodine with a methyl group and the acetylation of the hydroxyl groups. The enzymatic synthesis involves the use of the enzyme sialyltransferase to transfer a 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid residue from a donor molecule to an acceptor molecule.

Scientific Research Applications

8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid has been extensively studied in the context of human health and disease. It has been implicated in the development of chronic inflammation, cancer, and autoimmune diseases. Studies have shown that the presence of 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid in food and tissues can lead to the production of anti-8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid antibodies and the activation of immune cells, leading to chronic inflammation. 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid has also been found to be present in cancer cells and to promote tumor growth and metastasis. Additionally, 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid has been shown to contribute to the development of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

CAS RN

128885-13-2

Product Name

8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid

Molecular Formula

C16H25NO12

Molecular Weight

423.37 g/mol

IUPAC Name

(4S,5R,6R,7S,8R)-7,9-diacetyloxy-4,6-dihydroxy-5-[(2-hydroxyacetyl)amino]-8-methoxy-2-oxononanoic acid

InChI

InChI=1S/C16H25NO12/c1-7(19)28-6-11(27-3)15(29-8(2)20)14(24)13(17-12(23)5-18)9(21)4-10(22)16(25)26/h9,11,13-15,18,21,24H,4-6H2,1-3H3,(H,17,23)(H,25,26)/t9-,11+,13+,14+,15+/m0/s1

InChI Key

MZSWGZQPIQDMAD-RDXHHOOHSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)CO)O)OC(=O)C)OC

SMILES

CC(=O)OCC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)CO)O)OC(=O)C)OC

Canonical SMILES

CC(=O)OCC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)CO)O)OC(=O)C)OC

Other CAS RN

128885-13-2

synonyms

8-O-Me-7,9-di-O-NAc-GcNeu
8-O-methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid
MAFN

Origin of Product

United States

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